molecular formula C17H13IN2O3 B5153220 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide

Cat. No. B5153220
M. Wt: 420.20 g/mol
InChI Key: GEMVBIFRYLFRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first discovered in 2009 and has since been the subject of numerous scientific research studies.

Mechanism of Action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide works by inhibiting the activity of NAE, which is an enzyme that is required for the activation of a protein called NEDD8. NEDD8 is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting the activation of NEDD8, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which ultimately leads to their death. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide has been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide in lab experiments is its specificity for NAE. It has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of NAE in various cellular processes. However, one limitation of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide. One potential area of research is the development of combination therapies that include 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide. Additionally, there is ongoing research to develop more potent and selective NAE inhibitors that may have improved efficacy and fewer side effects compared to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide involves a series of chemical reactions that ultimately result in the formation of the final product. The process involves the use of various reagents and solvents, including but not limited to, lithium aluminum hydride, hydrochloric acid, and acetonitrile. The detailed synthesis method is beyond the scope of this paper, but it can be found in various scientific research articles.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. By inhibiting NAE, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)propanamide can prevent the growth and proliferation of cancer cells.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O3/c1-10(15(21)19-12-8-6-11(18)7-9-12)20-16(22)13-4-2-3-5-14(13)17(20)23/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMVBIFRYLFRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)propanamide

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